Methyl 3-fluoro-5-iodothiophene-2-carboxylate
Description
Methyl 3-fluoro-5-iodothiophene-2-carboxylate (CAS: 2166596-47-8) is a halogenated thiophene derivative with the molecular formula C₆H₄FIO₂S and a molecular weight of 286.06 g/mol . This compound features a thiophene ring substituted with a fluorine atom at position 3, an iodine atom at position 5, and a methyl ester group at position 2. Its high purity (≥98%) and halogen-rich structure make it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where iodine acts as a reactive leaving group .
The compound is commercially available in quantities ranging from 100 mg to 1 g, with pricing reflecting its specialized synthesis and halogen content (e.g., 1g at €1,144.00) .
Properties
IUPAC Name |
methyl 3-fluoro-5-iodothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FIO2S/c1-10-6(9)5-3(7)2-4(8)11-5/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQCYCQKYZNMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-fluoro-5-iodothiophene-2-carboxylate typically involves the introduction of fluorine and iodine substituents onto a thiophene ring, followed by esterification. One common method involves the halogenation of a thiophene precursor, such as 3-fluorothiophene, using iodine and a suitable oxidizing agent. The resulting 3-fluoro-5-iodothiophene can then be esterified with methanol in the presence of a catalyst to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and catalysts would be carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-5-iodothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the thiophene ring.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-fluoro-5-azidothiophene-2-carboxylate, while a Suzuki coupling reaction with phenylboronic acid would produce 3-fluoro-5-phenylthiophene-2-carboxylate .
Scientific Research Applications
Methyl 3-fluoro-5-iodothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which methyl 3-fluoro-5-iodothiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets, influencing its pharmacological properties .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares methyl 3-fluoro-5-iodothiophene-2-carboxylate with structurally analogous thiophene esters, emphasizing substituent effects on reactivity and applications:
Biological Activity
Chemical Structure and Properties
Molecular Formula: CHF I O
Molecular Weight: Approximately 286.06 g/mol
The compound features a thiophene ring with a carboxylate ester group, which is known to enhance solubility and reactivity in biological systems. The incorporation of halogen atoms (fluorine and iodine) is significant as these elements can enhance the binding affinity of the compound to various biological targets, potentially modulating their activity.
Thiophene derivatives generally interact with various biological targets, leading to alterations in cellular processes. The specific mechanisms for methyl 3-fluoro-5-iodothiophene-2-carboxylate may include:
- Enzyme Inhibition or Activation: Compounds with similar structures have shown potential in modulating enzyme activities, which could be relevant for therapeutic applications.
- Receptor Interaction: The unique electronic properties imparted by halogen substituents may facilitate interactions with receptors, influencing signaling pathways.
Antimicrobial Properties
Thiophene derivatives have been reported to exhibit antimicrobial activity. For instance, studies on related compounds have demonstrated efficacy against various bacterial strains and fungi. The presence of halogens often enhances this activity due to increased lipophilicity and improved membrane penetration.
Anticancer Potential
Research into thiophene-based compounds has indicated potential anticancer properties. These compounds may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including interference with cell cycle progression and modulation of apoptotic pathways.
Case Studies and Research Findings
- Antifungal Activity:
- Inhibition of Enzymatic Activity:
-
Antibacterial Effects:
- Compounds with similar structures have demonstrated antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .
Comparative Analysis of Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 3-bromo-5-iodothiophene-2-carboxylate | Contains bromine instead of fluorine; different reactivity profile | Antimicrobial, anticancer potential |
| Methyl 3-chloro-5-iodothiophene-2-carboxylate | Contains chlorine; may exhibit different biological activities | Variable efficacy in microbial inhibition |
| Methyl 3-fluoro-5-bromothiophene-2-carboxylate | Contains bromine; altered binding properties | Potential anticancer effects |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and permeability across the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
